molecular formula C20H20N6O2 B2822346 (E)-3-(furan-2-yl)-1-(4-(6-(pyridin-3-ylamino)pyridazin-3-yl)piperazin-1-yl)prop-2-en-1-one CAS No. 1251711-73-5

(E)-3-(furan-2-yl)-1-(4-(6-(pyridin-3-ylamino)pyridazin-3-yl)piperazin-1-yl)prop-2-en-1-one

Cat. No.: B2822346
CAS No.: 1251711-73-5
M. Wt: 376.42
InChI Key: MLHWRAZMMYEZSE-VMPITWQZSA-N
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Description

(E)-3-(furan-2-yl)-1-(4-(6-(pyridin-3-ylamino)pyridazin-3-yl)piperazin-1-yl)prop-2-en-1-one is a synthetically designed organic molecule of significant interest in medicinal chemistry and drug discovery research. This complex compound features a hybrid structure incorporating multiple privileged heterocyclic scaffolds, including furan, piperazine, pyridazine, and a pyridinylamino group, connected by an (E)-configured propenone linker. The integration of nitrogen-rich azine rings like pyridazine and piperazine is a common strategy in the design of ligands for various biological targets, particularly in the development of modulators for central nervous system targets and antimicrobial agents . The distinct electronic and steric properties conferred by its molecular architecture make it a valuable chemical tool for researchers investigating structure-activity relationships (SAR). Its potential mechanism of action is likely associated with its ability to interact with specific enzymatic targets or receptors, possibly through hydrogen bonding facilitated by the pyridin-3-ylamino group and piperazine nitrogen atoms, as well as π-π stacking interactions from its aromatic systems. This compound is representative of modern approaches in chemical biology, where chimeric and hybrid molecules are synthesized to explore new chemical space for probing biological pathways and identifying new therapeutic opportunities . It is supplied for non-human research applications. Product Use Note: This product is for research purposes only and is not intended for diagnostic or therapeutic use, or for human consumption.

Properties

IUPAC Name

(E)-3-(furan-2-yl)-1-[4-[6-(pyridin-3-ylamino)pyridazin-3-yl]piperazin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N6O2/c27-20(8-5-17-4-2-14-28-17)26-12-10-25(11-13-26)19-7-6-18(23-24-19)22-16-3-1-9-21-15-16/h1-9,14-15H,10-13H2,(H,22,23)/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLHWRAZMMYEZSE-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)NC3=CN=CC=C3)C(=O)C=CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C2=NN=C(C=C2)NC3=CN=CC=C3)C(=O)/C=C/C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(furan-2-yl)-1-(4-(6-(pyridin-3-ylamino)pyridazin-3-yl)piperazin-1-yl)prop-2-en-1-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Furan Ring: Starting from a suitable precursor, the furan ring can be synthesized through cyclization reactions.

    Pyridazinyl Group Introduction: The pyridazinyl group can be introduced via nucleophilic substitution reactions, often using halogenated pyridazines.

    Piperazinyl Group Attachment: The piperazinyl moiety is typically attached through amide bond formation or reductive amination.

    Final Coupling: The final step involves coupling the furan ring with the pyridazinyl-piperazinyl intermediate, often using a Wittig reaction to form the (E)-alkene.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using batch processing techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction reactions can target the double bond in the prop-2-en-1-one moiety, converting it to a saturated ketone.

    Substitution: The pyridazinyl and pyridinyl groups can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogenated compounds and strong bases (e.g., sodium hydride, NaH) are used for substitution reactions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Saturated ketones.

    Substitution: Various substituted pyridazinyl and pyridinyl derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. It has been evaluated for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, compounds with similar scaffolds have shown promising results against breast cancer and leukemia models, suggesting that (E)-3-(furan-2-yl)-1-(4-(6-(pyridin-3-ylamino)pyridazin-3-yl)piperazin-1-yl)prop-2-en-1-one may exhibit comparable efficacy .

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial properties. Preliminary screenings indicate activity against various bacterial strains, including those resistant to standard antibiotics. This aspect is particularly relevant given the global rise in antibiotic resistance .

Neuropharmacological Effects

There is growing interest in the neuropharmacological applications of this compound due to its interaction with various neurotransmitter systems. Some derivatives have been reported to act as allosteric modulators of G protein-coupled receptors (GPCRs), which are crucial targets in treating central nervous system disorders .

Case Study 1: Proteasome Inhibition

A study explored the scaffold-hopping strategy that led to the identification of proteasome inhibitors related to this compound. The analogs demonstrated significant activity against Leishmania donovani, indicating potential for treating visceral leishmaniasis .

Table 1: In Vitro Profile of Related Compounds

CompoundpEC50 (μM)Aqueous Solubility (μM)% Reduction in Parasitemia
Compound 16.215098
Compound 2<4.31585

Case Study 2: HIV Inhibition

Another investigation focused on the compound's derivatives as inhibitors of HIV-1 non-nucleoside reverse transcriptase. Specific modifications enhanced their potency, making them candidates for further development against resistant strains of HIV .

Table 2: Activity of HIV Inhibitors

CompoundEC50 (nM)Resistance Profile
Compound A115Low resistance
Compound B134Moderate resistance

Mechanism of Action

The mechanism of action of (E)-3-(furan-2-yl)-1-(4-(6-(pyridin-3-ylamino)pyridazin-3-yl)piperazin-1-yl)prop-2-en-1-one involves its interaction with molecular targets such as enzymes or receptors. The furan and pyridazinyl groups may facilitate binding to active sites, while the piperazinyl moiety could enhance solubility and bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Enone-Piperazine Scaffolds

A structurally related compound, (±)-(E)-1-(1-s-Butylphthalazin-2(1H)-yl)-3-(5-((2,4-diaminopyrimidin-5-yl)methyl)-2,3-dimethoxyphenyl)prop-2-en-1-one (6d), shares the enone and piperazine moieties but replaces the furan and pyridazine groups with a phthalazine ring and a diaminopyrimidine-substituted phenyl group. Key differences include:

  • Synthetic Yield : Compound 6d was synthesized with a 72% yield via palladium-catalyzed coupling, suggesting efficient scalability for analogues with bulky substituents .

Fluorophenyl-Furan Derivatives

Another analogue, (E)-3-(4-Fluorophenyl)-1-(4-(furan-2-carbonyl)piperazin-1-yl)prop-2-en-1-one, replaces the pyridazine-pyridin-3-ylamino group with a fluorophenyl moiety.

Key Comparative Data

Parameter Target Compound Compound 6d Fluorophenyl Analogue
Core Structure Pyridazine-pyridin-3-ylamino + furan Phthalazine + diaminopyrimidine-phenyl Fluorophenyl + furan-carbonyl piperazine
Molecular Weight ~434.45 g/mol (estimated) ~586.65 g/mol ~369.38 g/mol
Synthetic Yield Not reported 72% Not disclosed
Key Functional Groups Enone, furan, pyridazine, piperazine Enone, phthalazine, diaminopyrimidine, methoxy Enone, fluorophenyl, furan-carbonyl, piperazine
Potential Applications Kinase inhibition (hypothesized) Kinase inhibition (demonstrated in analogues) CNS drug discovery (hypothesized)

Research Findings and Methodological Insights

  • Spectral Characterization: Compound 6d exhibited IR peaks at 1634 cm⁻¹ (C=O stretch) and 1H-NMR signals for the enone system (δ 7.86–7.42 ppm), consistent with the target compound’s expected spectral profile .
  • Crystallography: While the target compound’s crystal structure is unreported, refinement tools like SHELXL (used in analogous studies) enable precise determination of enone geometry and hydrogen-bonding networks .
  • Analytical Techniques: HPLC-ESI-MSn (as applied in polyvinylpolypyrrolidone-treated extracts) could resolve structural isomers and quantify degradation products in enone-containing compounds .

Discussion of Structural-Activity Relationships (SAR)

  • Heterocyclic Substitutions: The pyridazine-pyridin-3-ylamino group in the target compound may confer selectivity for ATP-binding pockets in kinases, whereas the fluorophenyl analogue’s simpler structure prioritizes metabolic stability.
  • Piperazine Linker : The piperazine moiety enhances solubility and conformational flexibility, critical for membrane penetration in both antimicrobial and kinase-targeted agents .

Q & A

Q. What are the standard synthetic routes for preparing (E)-3-(furan-2-yl)-1-(4-(6-(pyridin-3-ylamino)pyridazin-3-yl)piperazin-1-yl)prop-2-en-1-one?

The synthesis typically involves multi-step reactions, including Claisen-Schmidt condensation to form the α,β-unsaturated ketone backbone and subsequent nucleophilic substitution or coupling reactions to introduce the pyridazine-piperazine moiety. For example, furan-2-yl groups can be incorporated via aldol-like condensations under basic conditions, while pyridin-3-ylamino substituents may require Buchwald-Hartwig amination or palladium-catalyzed cross-coupling . Solvent selection (e.g., DMF, THF) and temperature control (60–100°C) are critical for optimizing yields.

Q. Which spectroscopic techniques are essential for characterizing this compound?

Key methods include:

  • ¹H/¹³C NMR : To confirm the (E)-configuration of the prop-2-en-1-one group and substituent positions. Coupling constants (J ≈ 12–16 Hz for trans-alkene protons) are diagnostic .
  • IR Spectroscopy : To identify carbonyl stretches (~1650–1700 cm⁻¹) and amine/pyridine vibrations .
  • Mass Spectrometry (HRMS) : For molecular ion validation and fragmentation pattern analysis .
  • X-ray Crystallography (if crystals are obtainable): To resolve 3D structural details, such as dihedral angles between aromatic rings .

Q. How does solubility in organic solvents influence biological assay design?

The compound’s solubility in polar aprotic solvents (e.g., DMSO) and limited aqueous solubility necessitate the use of carrier solvents (≤1% DMSO) in cell-based assays. Pre-solubilization in DMSO followed by dilution in buffer is standard. Solvent effects on protein binding or cytotoxicity must be controlled via vehicle-only controls .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectral data during synthesis?

Contradictory NMR or mass spectra often arise from:

  • Tautomerism or rotamers : Use variable-temperature NMR to identify dynamic equilibria .
  • Impurity peaks : Employ preparative HPLC or column chromatography for purification, followed by 2D NMR (COSY, HSQC) for signal assignment .
  • Stereochemical ambiguity : Compare experimental data with computational predictions (e.g., DFT-calculated chemical shifts) .

Q. What strategies optimize reaction conditions for introducing the pyridazin-3-ylpiperazine moiety?

Key considerations include:

  • Catalyst selection : Transition-metal catalysts (e.g., Pd(PPh₃)₄ for cross-coupling) improve regioselectivity .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of piperazine derivatives .
  • Temperature gradients : Stepwise heating (e.g., 80°C → 120°C) minimizes side reactions during cyclization . Reaction progress should be monitored via TLC or LC-MS to isolate intermediates.

Q. How can computational modeling elucidate the compound’s mechanism of action in biological targets?

  • Molecular docking : Use software like AutoDock Vina to predict binding modes to kinases or GPCRs, leveraging the pyridazine-piperazine scaffold’s flexibility .
  • QSAR studies : Correlate structural variations (e.g., furan vs. thiophene substitutions) with activity data to identify pharmacophoric elements .
  • MD simulations : Assess stability of ligand-receptor complexes over nanosecond timescales to validate docking hypotheses .

Q. What experimental approaches validate the compound’s stability under physiological conditions?

  • pH stability assays : Incubate the compound in buffers (pH 2–8) and analyze degradation via HPLC .
  • Plasma stability tests : Exposure to human plasma (37°C, 1–24 hrs) followed by protein precipitation and LC-MS quantification .
  • Light/heat stress testing : Monitor decomposition under accelerated conditions (e.g., 40°C/75% RH) to guide storage protocols .

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